N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-15-3-6-17-18(11-15)29-20(23-17)24(12-13-7-9-22-10-8-13)19(26)14-1-4-16(5-2-14)25(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHWUJDBKVJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution: The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted benzothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating benzothiazole derivatives. For instance, research has shown that benzothiazole-based compounds exhibit significant activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
A study focusing on similar compounds reported promising results where derivatives showed selective cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, suggesting that N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide may share similar properties .
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. The structural features of this compound may confer significant antibacterial and antifungal properties. In vitro studies have demonstrated that compounds with similar structures possess potent activity against both Gram-positive and Gram-negative bacteria .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the benzothiazole ring.
- Introduction of the nitro group via electrophilic substitution.
- Coupling with pyridine derivatives to form the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
In a recent study, a series of benzothiazole derivatives were synthesized and evaluated for their anticancer activities using various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, demonstrating their potential as lead compounds for further development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzothiazole derivatives, where several compounds were tested against a panel of bacterial strains. The findings revealed that some derivatives showed significant inhibition zones, indicating effective antimicrobial action. This suggests that this compound could be a candidate for further exploration in antimicrobial drug development .
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with molecular targets in cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular pathways and targets are still under investigation, but it is known to affect pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substitution Patterns
The target compound shares structural motifs with several benzothiazole- and thiazole-based amides. Key comparisons include:
Key Observations :
- Pyridine Positional Isomerism : The pyridin-4-ylmethyl group differs from pyridin-3-yl () or pyridin-2-yl () analogs, which may alter steric interactions in target binding pockets.
- Amide Linker Flexibility : Unlike rigid triazole-linked derivatives (), the direct amide bond in the target compound may restrict conformational freedom.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 371.4 g/mol
This structure incorporates a fluorobenzothiazole moiety, a nitro group, and a pyridine derivative, which are crucial for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
-
Anticancer Properties :
- Research indicates that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways. A study on thiazole derivatives revealed that modifications in the N-aryl amide group significantly affected their antitumor potency, suggesting that similar modifications in this compound could enhance its anticancer effects .
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like the nitro group) at specific positions on the benzene ring enhances biological activity. The fluorine atom in the benzothiazole ring is particularly important for increasing lipophilicity and improving cellular uptake .
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Enhances potency against cancer cells |
| Fluoro Group | Improves solubility and bioavailability |
| Pyridine Ring | Contributes to enzyme inhibition |
Case Studies and Research Findings
- Antimalarial Activity :
- Leishmanicidal Activity :
- Cytotoxicity Studies :
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | 4-Nitrobenzoyl chloride, pyridine, 0°C, 6h | 65 |
| Alkylation | 4-(Bromomethyl)pyridine, K₂CO₃, DMF, 80°C, 12h | 52 |
Basic: How can researchers identify pharmacological targets for this compound?
Methodological Answer:
Target identification often combines computational docking and in vitro assays. For example:
- Molecular Docking : Use software like AutoDock to predict binding affinity to enzymes (e.g., kinase or protease targets) based on the compound’s nitro and fluorobenzo[d]thiazole groups.
- In Vitro Screening : Test inhibitory activity against panels like the National Cancer Institute’s 60-cell line assay to identify antiproliferative effects. Parallel assays (e.g., fluorescence polarization) can validate interactions with receptors such as metabotropic glutamate receptors (mGluR1) .
Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Contradictions often arise from substituent effects on bioavailability versus target binding. To address:
Systematic Modifications : Synthesize analogs with variations in the fluorobenzo[d]thiazole or pyridinylmethyl groups. For instance, replacing the nitro group with a trifluoromethyl group may enhance metabolic stability but reduce solubility .
Pharmacokinetic Profiling : Compare logP, plasma protein binding, and microsomal stability across analogs. Use multivariate analysis to correlate structural changes with activity .
Q. Table 2: Example SAR Data
| Derivative | Substituent | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent | -NO₂ | 13.6 | 3.2 |
| Analog A | -CF₃ | 8.4 | 3.8 |
| Analog B | -OMe | 45.2 | 2.5 |
Advanced: How can crystallographic data for this compound be refined given its complex substituents?
Methodological Answer:
The nitro and fluorine groups introduce challenges in electron density mapping. Strategies include:
High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution.
SHELX Refinement : Use restraints for anisotropic displacement parameters of the nitro group and fluorine atoms. Validate with R-free values and difference Fourier maps .
Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning common in benzamide derivatives .
Advanced: What methodologies enable in vivo evaluation of this compound’s brain permeability for CNS targets?
Methodological Answer:
Radiolabeling : Synthesize a carbon-11 or fluorine-18 analog (e.g., substituting nitro with [¹¹C]methyl) for positron emission tomography (PET). Optimize specific activity (>2 GBq/μmol) to ensure detectable brain uptake .
Pharmacokinetic Studies : Conduct dynamic PET scans in non-human primates. Measure standardized uptake values (SUV) in cerebellum (mGluR1-rich region) and compare to plasma input .
Q. Table 3: Example PET Imaging Parameters
| Parameter | Value |
|---|---|
| Tracer | [¹¹C]-Labeled analog |
| Brain SUV (60 min) | 3.8 ± 0.4 |
| Plasma Clearance t₁/₂ | 12 min |
Advanced: How can researchers address discrepancies in reported bioactivity across assay platforms?
Methodological Answer:
Discrepancies often stem from assay conditions (e.g., pH, co-solvents) or cell line variability. Mitigation steps:
Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds across labs.
Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final) to avoid aggregation. Validate with dynamic light scattering (DLS) .
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
